molecular formula C14H27N3O3 B12291367 tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Cat. No.: B12291367
M. Wt: 285.38 g/mol
InChI Key: JCHIBKSSZNWERE-AXFHLTTASA-N
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Description

tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butyl group, an amino group, and a dimethylcarbamoyl group attached to a cyclohexyl ring. The unique structure of this compound makes it a valuable intermediate in synthetic organic chemistry and a potential candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves the reaction of a cyclohexyl derivative with tert-butyl carbamate under specific conditions. One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the cyclohexyl ring . This method is preferred due to its versatility and sustainability compared to traditional batch processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclohexyl ring.

    Substitution: The amino and carbamate groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can introduce various functional groups into the cyclohexyl ring.

Scientific Research Applications

tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and protein modification.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(1R,2S,5S)-2-(benzyloxycarbonylamino)-5-(dimethylcarbamoyl)cyclohexyl]carbamate
  • tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate

Uniqueness

tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[(1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11-/m0/s1

InChI Key

JCHIBKSSZNWERE-AXFHLTTASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](CC[C@H]1N)C(=O)N(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C

Origin of Product

United States

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